N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Description

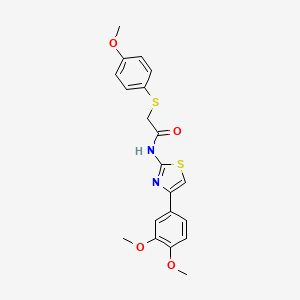

This compound features a thiazole core substituted at the 2-position with a 3,4-dimethoxyphenyl group and an acetamide side chain modified with a (4-methoxyphenyl)thio moiety. The thioether linkage and methoxy groups likely enhance metabolic stability and modulate electronic properties, making it a candidate for therapeutic applications such as anti-inflammatory or antimicrobial agents .

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-24-14-5-7-15(8-6-14)27-12-19(23)22-20-21-16(11-28-20)13-4-9-17(25-2)18(10-13)26-3/h4-11H,12H2,1-3H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAOMSXEWGIGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

Substitution Reactions:

Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the thiazole derivative with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can occur at the thiazole ring or the acetamide group, potentially leading to the formation of thiazolidine derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide exhibits potential as a drug candidate due to its structural features that may interact with biological targets:

- Anticancer Activity : Studies have indicated that compounds with thiazole moieties often demonstrate significant anticancer properties. For instance, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers . The compound may similarly exhibit such effects, warranting further investigation.

- Antimicrobial Properties : Thiazole derivatives are recognized for their antimicrobial activities. Research indicates that compounds containing thiazole rings can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Biological Research

The compound's ability to interact with specific enzymes or receptors positions it as a valuable tool in biological studies:

- Enzyme Inhibition Studies : The thiazole structure is known to interact with various enzymes, potentially inhibiting their activity. This characteristic can be exploited in drug discovery to identify new inhibitors for diseases related to enzyme dysfunction .

- Mechanistic Studies : Understanding the mechanism of action through which this compound operates can provide insights into its therapeutic potential and guide modifications for improved efficacy .

Materials Science

In addition to its biological applications, this compound may find utility in materials science:

- Organic Electronics : Compounds featuring thiazole and methoxy groups are being investigated for their role in organic electronic materials such as organic light-emitting diodes (OLEDs). The unique electronic properties imparted by these functional groups can enhance device performance .

Case Study 1: Anticancer Activity

A study focusing on a series of thiazole derivatives revealed that compounds similar to this compound exhibited IC50 values ranging from 5 to 10 µM against various cancer cell lines. These findings suggest that the compound may possess comparable anticancer properties and could be a subject for further pharmacological evaluation.

Case Study 2: Antimicrobial Efficacy

Research conducted on thiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure suggests it could similarly inhibit bacterial growth, making it a candidate for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The thiazole ring and methoxy groups may play a crucial role in binding to these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between the target compound and analogs are summarized below:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity

- The 3,4-dimethoxyphenyl group on the target compound introduces steric bulk and electron-donating effects compared to the 4-methoxyphenyl substituents in and . This may enhance binding affinity to hydrophobic enzyme pockets (e.g., MMPs) .

- Thioether vs. Piperazine : The thioether linkage in the target compound replaces the piperazine group seen in compounds 18 and 20. Piperazine derivatives exhibit higher polarity and solubility but may reduce metabolic stability due to susceptibility to oxidation .

Core Heterocycle Modifications Compounds with benzothiazole () or quinazolinone () cores differ significantly in electronic properties. For example, quinazolinones with sulfamoyl groups () show antimicrobial activity due to hydrogen-bonding interactions, whereas thiazole-based compounds target inflammation-related pathways .

Triazole Integration (): Thiazolo-triazole derivatives (e.g., compound 26) exhibit enhanced anti-infective activity due to additional hydrogen-bonding sites, a feature absent in the target compound .

Research Findings and Implications

- MMP Inhibition : Piperazine-containing analogs () demonstrated potent MMP-9 inhibition (IC₅₀ = 0.12 µM), suggesting that the target compound’s thioether group may require optimization for similar efficacy .

- Antimicrobial Activity: Quinazolinone derivatives () showed MIC values as low as 6.25 µg/mL against E. coli, whereas thiazole-acetamide hybrids () exhibited broader antifungal activity. The target compound’s dimethoxy groups may improve antifungal potency .

- Metabolic Stability : Thioether linkages (as in the target compound) are less prone to enzymatic degradation compared to ester or amide bonds in compounds like those in and .

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatile biological properties. The molecular structure can be represented as follows:

- Chemical Formula : C19H18N2O4S

- Molecular Weight : 358.42 g/mol

1. Anticancer Activity

Research indicates that compounds with thiazole moieties exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A-431 | 1.98 ± 1.22 | Cytotoxicity via apoptosis |

| Compound B | Jurkat | 1.61 ± 1.92 | Inhibition of Bcl-2 |

| Compound C | HT29 | <1.00 | Growth inhibition |

These findings suggest that the presence of electron-donating groups on the phenyl rings enhances the cytotoxic activity of thiazole-containing compounds .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. Studies demonstrate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Pseudomonas aeruginosa | 0.40 | 0.45 |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation, making it a promising candidate in the fight against antibiotic-resistant strains .

3. Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties. In vivo studies have shown that compounds similar to this compound can reduce inflammatory markers in animal models.

Case Study:

In a study involving induced inflammation in rats, administration of the compound resulted in a significant decrease in levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a multifactorial mechanism of action that could be beneficial for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is heavily influenced by their structural components. Key factors include:

- Positioning of Methoxy Groups : The placement of methoxy groups on phenyl rings enhances lipophilicity and cellular uptake.

- Thiazole Ring Substituents : Variations in substituents on the thiazole ring significantly alter biological activity; electron-withdrawing groups tend to enhance anticancer efficacy.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by acylation and thioether coupling. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 70–80°C) .

- Acylation : Use of coupling agents like EDCI/HOBt in anhydrous DMF to attach the acetamide moiety .

- Thioether linkage : Nucleophilic substitution between a thiolate anion (from 4-methoxythiophenol) and a halogenated intermediate, optimized at 50–60°C in DMF . Yield optimization requires precise control of temperature, solvent polarity, and catalyst selection (e.g., triethylamine for pH adjustment) .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

- 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), thiazole protons (δ 7.1–8.3 ppm), and acetamide carbonyl (δ 168–170 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error .

- FT-IR : Validate thioacetamide C=O (1650–1680 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .

Q. What stability challenges arise with methoxy-substituted aryl compounds, and how are they mitigated?

Methoxy groups are susceptible to oxidative demethylation under acidic/light-exposed conditions. Mitigation strategies include:

- Storage in amber vials under inert atmosphere (N2/Ar) .

- Addition of radical scavengers (e.g., BHT) in solution .

Advanced Research Questions

Q. How can discrepancies in biological activity data across assays be resolved?

Contradictory results (e.g., variable IC50 in cancer cell lines) may stem from:

- Assay interference : Test compound solubility in media (use DMSO ≤0.1%) and validate via orthogonal assays (e.g., ATP vs. resazurin-based viability) .

- Cell line specificity : Profile genetic backgrounds (e.g., p53 status) and use isogenic pairs to isolate target effects .

Q. What strategies enhance metabolic stability of thioacetamide derivatives without compromising target affinity?

- Bioisosteric replacement : Substitute the thioether with sulfone or sulfonamide to reduce CYP450-mediated oxidation .

- Prodrug approaches : Mask the thioacetamide as a thioester, which is cleaved enzymatically in target tissues .

Q. How can computational methods predict and explain target interactions?

- Molecular docking : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on π-π stacking (dimethoxyphenyl-thiazole) and hydrogen bonding (acetamide carbonyl) .

- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories in explicit solvent models .

Q. How should SAR studies evaluate aromatic substitution patterns?

- Analog synthesis : Systematically vary methoxy positions (3,4 vs. 4-methoxy) and thiazole substituents (e.g., halogen vs. alkyl) .

- Activity cliffs : Use Free-Wilson analysis to quantify contributions of individual substituents to potency .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.